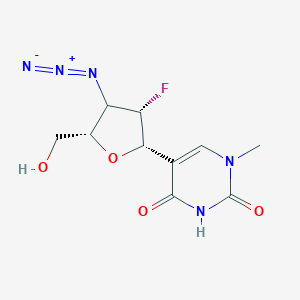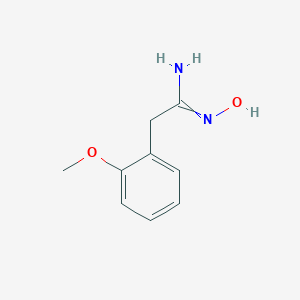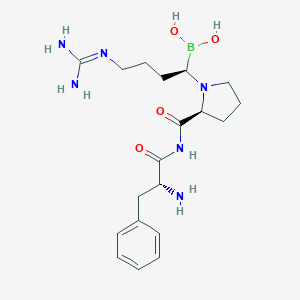
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide, also known as DMPT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMPT is a thioamide derivative of N-(pyridin-3-yl)carboxamide and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been found to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in regulating various cellular processes such as growth, metabolism, and autophagy. This compound has also been found to inhibit the activity of the pro-inflammatory cytokine interleukin-1β (IL-1β).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In livestock, this compound has been found to promote growth and improve feed efficiency by increasing the secretion of growth hormone and insulin-like growth factor-1 (IGF-1). In human cells, this compound has been found to inhibit the activity of the pro-inflammatory cytokine IL-1β, which is involved in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has several advantages for lab experiments, including its low toxicity and stability. However, this compound can be difficult to dissolve in water, which can make it challenging to administer in lab experiments.
Direcciones Futuras
There are several future directions for research on 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide. In the field of agriculture, further research is needed to determine the optimal dosage and duration of this compound supplementation for different livestock species. In the field of medicine, further research is needed to investigate the potential anti-inflammatory and anti-cancer properties of this compound and to determine its safety and efficacy in human clinical trials. Additionally, further research is needed to investigate the mechanism of action of this compound and its effects on other cellular processes.
Métodos De Síntesis
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form 2,6-dimethoxybenzoyl chloride. This is then reacted with pyridine-3-carboxamide to form 2,6-dimethoxy-N-(pyridin-3-ylcarbonyl)benzamide, which is then treated with Lawesson's reagent to form this compound.
Aplicaciones Científicas De Investigación
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been found to have potential applications in various fields of scientific research. In the field of agriculture, this compound has been found to be an effective feed additive for livestock, promoting growth and improving feed efficiency. In the field of medicine, this compound has been investigated for its potential anti-inflammatory and anti-cancer properties.
Propiedades
Fórmula molecular |
C15H15N3O3S |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C15H15N3O3S/c1-20-11-6-3-7-12(21-2)13(11)14(19)18-15(22)17-10-5-4-8-16-9-10/h3-9H,1-2H3,(H2,17,18,19,22) |
Clave InChI |
JMVUQBXQLNJPDM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CN=CC=C2 |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



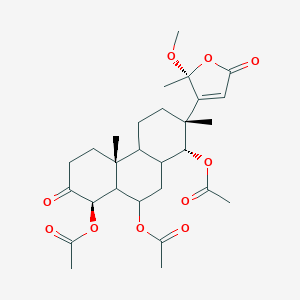
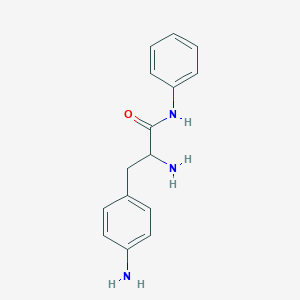
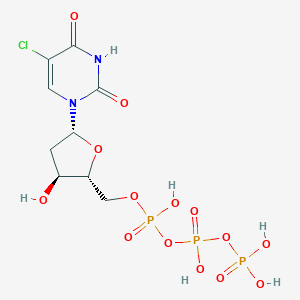
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)


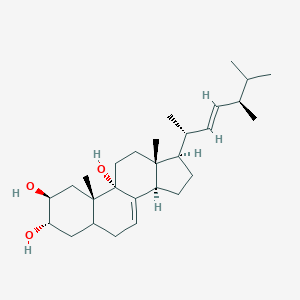
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)
